4-[(Benzyl)amino]butyramide monohydrochloride
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Overview
Description
4-[(Benzyl)amino]butyramide monohydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is a derivative of butyramide with a benzylamine group attached to the amine nitrogen. The monohydrochloride form of this compound indicates that it contains one molecule of hydrochloric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyl)amino]butyramide monohydrochloride typically involves the reaction of butyramide with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyl)amino]butyramide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzylamine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
4-[(Benzyl)amino]butyramide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 4-[(Benzyl)amino]butyramide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(Phenyl)amino]butyramide monohydrochloride: Similar structure but with a phenyl group instead of a benzyl group.
4-[(Methyl)amino]butyramide monohydrochloride: Contains a methyl group instead of a benzyl group.
4-[(Ethyl)amino]butyramide monohydrochloride: Contains an ethyl group instead of a benzyl group.
Uniqueness
4-[(Benzyl)amino]butyramide monohydrochloride is unique due to the presence of the benzylamine group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
79430-84-5 |
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Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
4-(benzylamino)butanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c12-11(14)7-4-8-13-9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H2,12,14);1H |
InChI Key |
NQXYGBREFLDTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCC(=O)N.Cl |
Origin of Product |
United States |
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